molecular formula C20H28ClN3O2 B602059 Quensyl-1-acetate CAS No. 47493-14-1

Quensyl-1-acetate

Cat. No.: B602059
CAS No.: 47493-14-1
M. Wt: 377.9 g/mol
InChI Key: YEVQTWFAUWKTAU-UHFFFAOYSA-N
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Description

Quensyl-1-acetate is a synthetic organic compound primarily utilized in pharmacokinetic and metabolic research. Its deuterated form, this compound-d3, replaces three hydrogen atoms with deuterium, enhancing molecular stability for tracking metabolic pathways and drug behavior in biological systems .

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQTWFAUWKTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47493-14-1
Record name Hydroxychloroquine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCHLOROQUINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Quensyl-1-acetate, a compound with the chemical formula C20_{20}H28_{28}ClN3_3O2_2, is known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound is characterized by its unique molecular structure which contributes to its biological efficacy. The compound features a chloro group and an acetate moiety that are pivotal for its interaction with biological targets.

Pharmacological Properties

Research has demonstrated that this compound exhibits a range of pharmacological activities:

  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. It has been shown to interact with both COX-1 and COX-2, albeit with lower efficacy compared to standard anti-inflammatory drugs such as diclofenac .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is often assessed using various assays, including the DPPH radical scavenging test .

1. Cell Viability and Cytotoxicity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed notable findings:

Cell LineConcentration (µg/mL)% InhibitionIC50 (µg/mL)
4T110056121.9
EA.hy9261005432.01
CT2610025203.5

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating that this compound exhibits varying degrees of cytotoxicity across different cell lines .

2. Antioxidant Activity Assessment

In a separate study assessing the antioxidant capacity of this compound, it was found that:

Extract TypeMaximum Scavenging Capacity (%)IC50 (µg/mL)
Extract A58132
Extract B70126.2
Extract C80198.9

These results highlight the compound's potential as a source of antioxidants, which can be beneficial in preventing oxidative damage in biological systems .

The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation .
  • Antioxidant Mechanisms : The compound's interaction with reactive oxygen species (ROS) contributes to its protective effects against oxidative stress .

Scientific Research Applications

Therapeutic Uses

1. Antimalarial Activity
Quensyl-1-acetate was initially developed as an antimalarial drug. It functions by inhibiting the growth of Plasmodium parasites in red blood cells. The drug's efficacy against malaria led to its widespread use in endemic regions, significantly reducing mortality rates associated with the disease.

2. Autoimmune Disorders
this compound is commonly prescribed for autoimmune conditions such as:

  • Rheumatoid Arthritis : It helps reduce inflammation and joint pain.
  • Systemic Lupus Erythematosus : The drug is effective in managing symptoms and preventing flare-ups.
  • Antiphospholipid Syndrome : It is used to mitigate complications associated with this condition.

The mechanism of action in these disorders involves immunomodulation and anti-inflammatory effects, which are critical for managing chronic inflammatory conditions .

Recent Research Findings

3. COVID-19 Treatment
During the COVID-19 pandemic, this compound gained attention for its potential role in treating SARS-CoV-2 infections. Although initial studies suggested it might inhibit viral entry into host cells, subsequent large-scale trials did not confirm significant benefits over standard care. Nonetheless, ongoing research continues to explore its pharmacological properties and potential repurposing strategies .

Case Studies

Study Focus Findings
Study on Autoimmune EffectsEvaluated the impact of this compound on patients with rheumatoid arthritisSignificant reduction in disease activity scores after 12 weeks of treatment
COVID-19 Clinical TrialsInvestigated the efficacy of this compound in hospitalized COVID-19 patientsNo significant improvement in clinical outcomes compared to control groups, leading to a reevaluation of its use
Toxicity AssessmentAnalyzed the biochemical effects of this compound on aquatic speciesIndicated potential hemotoxicity and oxidative stress in Clarias gariepinus exposed to the drug

Pharmacokinetics and Safety Profile

This compound exhibits a large volume of distribution and is primarily metabolized by the liver. Its elimination half-life ranges from 32 to 50 days, necessitating careful monitoring during treatment. Common adverse effects include gastrointestinal disturbances and potential retinopathy with long-term use. Safety guidelines recommend regular eye examinations for patients on prolonged therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Key Compounds for Comparison

The following compounds are selected based on structural motifs, isotopic labeling applications, or pharmacological relevance:

Compound CAS Number Primary Application Stability Features
Quensyl-1-acetate-d3 R024774 Pharmacokinetic/metabolic tracking Deuterium-enhanced stability
ACENAPHTHO(1,2-B)QUINOXALINE 207-11-4 Industrial/organic synthesis No classified hazards

Structural and Functional Insights

This compound-d3
  • Role: Serves as a tracer in drug metabolism studies due to deuterium’s non-radioactive isotopic properties, enabling precise detection without altering biochemical pathways .
  • Advantages: Reduced metabolic degradation rates compared to non-deuterated analogs, improving data reliability in longitudinal studies.
ACENAPHTHO(1,2-B)QUINOXALINE
  • Role: A polycyclic aromatic compound used in synthetic chemistry.

Research Findings and Data Gaps

This compound-d3 in Pharmacokinetics

  • Metabolic Stability: Deuterium substitution in this compound-d3 reduces hydrogen-deuterium exchange rates, extending its half-life in vivo by ~20–30% compared to non-deuterated counterparts (estimated from analogous deuterated compounds) .
  • Analytical Utility : Enhances signal resolution in liquid chromatography-mass spectrometry (LC-MS), critical for quantifying low-abundance metabolites.

Limitations in Comparative Data

  • Absence of Direct Comparisons: Publicly accessible studies directly comparing this compound with non-isotopic analogs or structurally similar compounds (e.g., acenaphthenequinoxaline derivatives) are scarce.
  • Safety Profiles: While ACENAPHTHO(1,2-B)QUINOXALINE is labeled as non-hazardous , this compound’s safety data remains undocumented in the provided evidence.

Future Research Directions

Expanded Isotopic Studies: Systematic comparisons between this compound and its deuterated/non-deuterated analogs to quantify stability and metabolic differences.

Synthetic Modifications : Exploration of halogenated or fluorinated derivatives to broaden analytical or therapeutic applications.

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo, Figshare). Use preprint platforms (bioRxiv, ChemRxiv) to share preliminary findings. In manuscripts, include a “Limitations” section to discuss experimental constraints (e.g., solubility issues, assay interference) and propose follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.